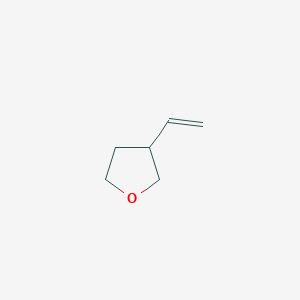
3-Vinyltetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethenyloxolane can be synthesized through several methods. One common approach involves the ring-closing metathesis of 1,5-hexadiene using a suitable catalyst such as Grubbs’ catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired oxolane ring structure.
Industrial Production Methods: In an industrial setting, 3-ethenyloxolane can be produced via the catalytic hydrogenation of 3-ethenyloxirane. This process involves the use of a palladium catalyst supported on carbon, with hydrogen gas as the reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyloxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethenyloxolane-2,5-dione using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to 3-ethyloxolane using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 3-Ethenyloxolane-2,5-dione.
Reduction: 3-Ethyloxolane.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
3-Ethenyloxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry: It is used in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism by which 3-ethenyloxolane exerts its effects depends on the specific reaction or application. In general, the vinyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis. The oxolane ring provides stability and reactivity, enabling the compound to participate in a wide range of chemical reactions.
Molecular Targets and Pathways: In biological systems, 3-ethenyloxolane may interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-Methyloxolane: A similar compound with a methyl group instead of a vinyl group. It is used as a solvent and in the synthesis of other chemicals.
Tetrahydrofuran: A parent compound without any substituents. It is widely used as a solvent in organic chemistry.
Uniqueness: 3-Ethenyloxolane is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility compared to its analogs. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
3-ethenyloxolane |
InChI |
InChI=1S/C6H10O/c1-2-6-3-4-7-5-6/h2,6H,1,3-5H2 |
InChI Key |
GXZIKGUOPZOGHM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


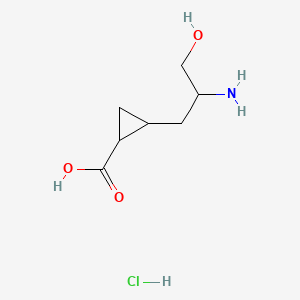
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
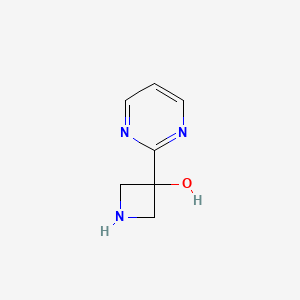
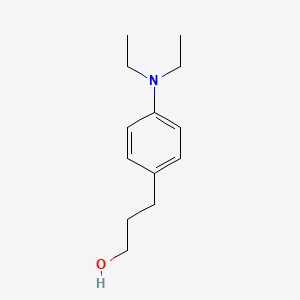
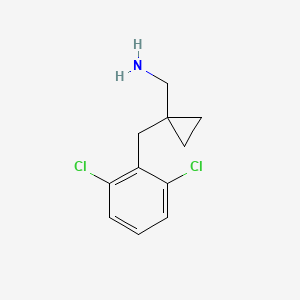



![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
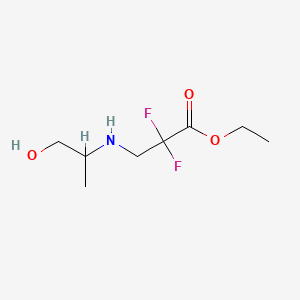
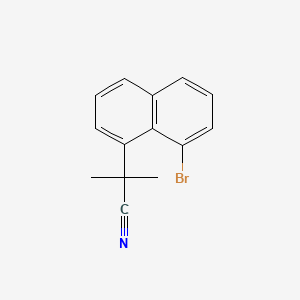
![[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B13561359.png)

![tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo](/img/structure/B13561363.png)
